molecular formula C17H22N2O3 B8460781 1-(Tert-butoxycarbonyl)-4-isocyanato-4-phenylpiperidine

1-(Tert-butoxycarbonyl)-4-isocyanato-4-phenylpiperidine

Cat. No.: B8460781
M. Wt: 302.37 g/mol
InChI Key: VQRFILUFXJPLJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tert-butoxycarbonyl)-4-isocyanato-4-phenylpiperidine is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl group, an isocyanate group, and a phenyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Mechanism of Action

The mechanism of action of 1-(Tert-butoxycarbonyl)-4-isocyanato-4-phenylpiperidine involves its reactivity towards nucleophiles. The isocyanate group reacts with nucleophilic sites on target molecules, forming stable urea or carbamate linkages. This reactivity is exploited in various synthetic and biological applications .

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

tert-butyl 4-isocyanato-4-phenylpiperidine-1-carboxylate

InChI

InChI=1S/C17H22N2O3/c1-16(2,3)22-15(21)19-11-9-17(10-12-19,18-13-20)14-7-5-4-6-8-14/h4-8H,9-12H2,1-3H3

InChI Key

VQRFILUFXJPLJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2)N=C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triethylamine (5.02 mL, 36.1 mmol) and diphenylhosphoryl azide (4.24 mL, 19.7 mmol) are added to a solution of 1-(tert-butoxycarbonyl)-4-phenyl-4-piperidinecarboxylic acid (5.0 g, 16.4 mmol) in dry DMF (50 mL) under nitrogen at ambient temperature. The mixture is stirred at ambient temperature for 2 h, and then heated to 60° C. for 3 h. The mixture is slightly cooled and concentrated in vacuo. Water (75 mL) is added to the remanence followed by extraction with ethyl acetate (2×75 mL). Combined organic fractions are washed with brine (3×50 mL), dried (MgSO4) and evaporated to dryness. The crude mixture is purified by silica gel chromatography eluting with ethyl acetate-heptane (1:4). This furnishes 4.8 g (98%) of the wanted 1-(tert-butoxycarbonyl)-4-isocyanato-4-phenyl-piperidine as a clear oil. LC/MS (m/z) 203.2 (M-boc+H+); tR=3.64 min. 1H NMR (CDCl3) 1.49 (s, 9H); 1.92 (bd, 2H); 2.02 (dt, 2H); 3.15 (bt, 2H); 4.17 (bs, 2H); 7.26 (dd, 1H); 7.39 (dt, 2H); 7.44 (dd, 2H).
Quantity
5.02 mL
Type
reactant
Reaction Step One
Name
Quantity
4.24 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.